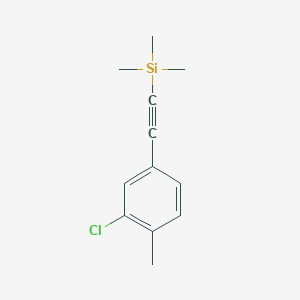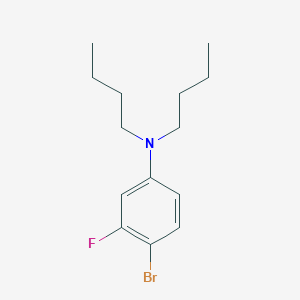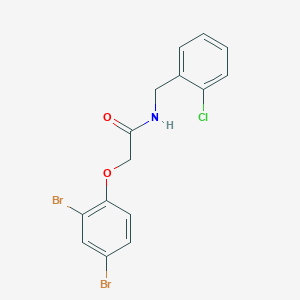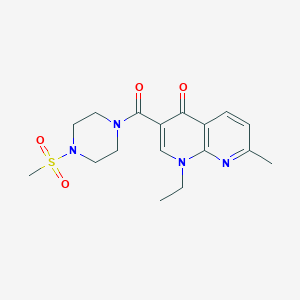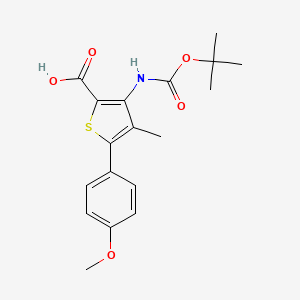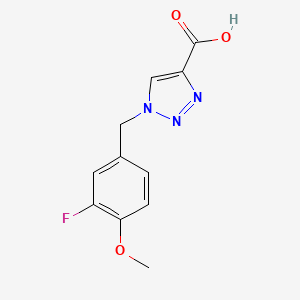
1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a carboxylic acid group, and a benzyl group substituted with fluorine and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3-fluoro-4-methoxybenzyl bromide: This intermediate can be synthesized by bromination of 3-fluoro-4-methoxytoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole: The benzyl bromide intermediate is then reacted with sodium azide to form the corresponding azide, which undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne to yield the triazole derivative.
Carboxylation: The triazole derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.
Análisis De Reacciones Químicas
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-Fluoro-4-methoxybenzoic acid: This compound shares the fluorine and methoxy substitutions on the benzene ring but lacks the triazole and carboxylic acid groups.
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole: This compound lacks the carboxylic acid group but retains the triazole and benzyl groups.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound contains a different heterocyclic ring system and a sulfanyl group instead of the carboxylic acid.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H10FN3O3 |
|---|---|
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
1-[(3-fluoro-4-methoxyphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10FN3O3/c1-18-10-3-2-7(4-8(10)12)5-15-6-9(11(16)17)13-14-15/h2-4,6H,5H2,1H3,(H,16,17) |
Clave InChI |
VHFAARGUWXZUAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C=C(N=N2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
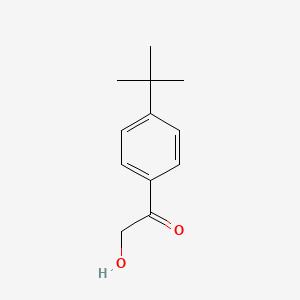
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
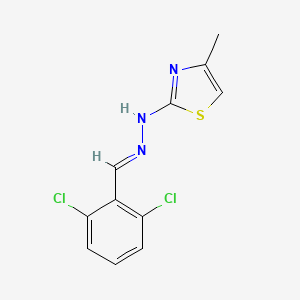
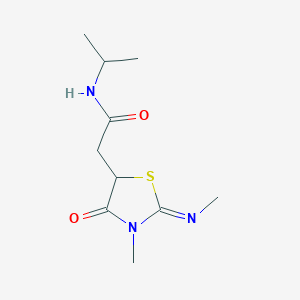



![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)
